An In-depth Technical Guide to Diphenyl Cresyl Phosphate: Properties, Applications, and Scientific Considerations
An In-depth Technical Guide to Diphenyl Cresyl Phosphate: Properties, Applications, and Scientific Considerations
This guide provides a comprehensive technical overview of Diphenyl Cresyl Phosphate (DCP), a compound of significant industrial importance. Identified by CAS Number 26444-49-5 , DCP is not a single molecular entity but rather a mixture of isomers of methylphenyl diphenyl phosphate.[1] This document is intended for researchers, chemists, and professionals in drug development and material science, offering in-depth insights into its chemical properties, primary applications, and the critical safety and environmental considerations that govern its use.
Core Chemical Identity and Physicochemical Properties
Diphenyl Cresyl Phosphate is an organophosphate ester that has found widespread use due to its excellent stability and performance characteristics.[1][2] It is a colorless to pale yellow liquid with a very slight odor.[1][3] The cresol moiety exists as ortho-, meta-, and para-isomers, and the specific ratio of these isomers can influence the material's physical and toxicological properties.
Chemical Structure
The generalized structure of Diphenyl Cresyl Phosphate involves a central phosphate group bonded to two phenyl groups and one cresyl (tolyl) group. The position of the methyl group on the cresyl ring defines the specific isomer.
Caption: General chemical structure of Diphenyl Cresyl Phosphate.
Key Physicochemical Data
The properties of commercial-grade DCP are summarized below. These values are critical for process design, safety assessments, and predicting environmental fate.
| Property | Value | Source(s) |
| CAS Number | 26444-49-5 | [1][4][5] |
| Molecular Formula | C₁₉H₁₇O₄P | [3][5] |
| Molecular Weight | 340.31 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | ~390 °C at 760 mmHg | [3][6] |
| Freezing Point | -38 °C | [3] |
| Flash Point | >230 °C (Open cup) | [6] |
| Density | ~1.21 g/cm³ at 20-25 °C | [3][6] |
| Water Solubility | 2.4 - 2.6 mg/L at 25 °C | [3][6] |
| log Kow (Octanol-Water Partition) | 4.51 | [3][6] |
Industrial Applications and Mechanism of Action
DCP's industrial value stems from its dual functionality as both a highly efficient plasticizer and a flame retardant.[1][2][4] This versatility makes it a preferred additive in a wide range of polymers.
Primary Roles
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Flame Retardant : DCP is primarily used to enhance the fire resistance of materials.[4] In the event of a fire, it decomposes to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, cutting off the underlying material from heat and oxygen, thus inhibiting combustion.
-
Plasticizer : As a plasticizer, DCP increases the flexibility, workability, and durability of polymers by embedding itself between polymer chains, reducing intermolecular forces.[2] This is particularly valuable in materials like PVC and synthetic rubbers.
Key Industrial Sectors
-
Plastics and Polymers : Extensively used in Polyvinyl Chloride (PVC), cellulose acetate, and other resins for applications like electrical cable insulation, automotive upholstery, and conveyor belts.[4]
-
Coatings and Adhesives : Incorporated into nitrocellulose lacquers and phenolic resins to produce tough, clear, and flame-retardant films.
-
Lubricants and Hydraulic Fluids : Serves as an extreme pressure additive in industrial lubricants and hydraulic fluids, enhancing thermal stability and preventing material degradation under high-stress conditions.[4]
Caption: Logical diagram of DCP's dual role in a polymer matrix.
Synthesis and Analysis Protocols
General Synthesis Workflow
The industrial synthesis of Diphenyl Cresyl Phosphate typically involves the phosphorylation of cresol with a suitable phosphorus-containing reagent. One common method is the reaction of cresol with diphenyl phosphorus chloride.
Causality : This reaction is an esterification where the hydroxyl group of cresol nucleophilically attacks the phosphorus atom of the phosphorus chloride, leading to the displacement of a chloride ion and the formation of the phosphate ester bond. The reaction conditions must be carefully controlled to manage the exothermic nature and prevent unwanted side reactions.
Caption: A simplified workflow for the synthesis of Diphenyl Cresyl Phosphate.
Analytical Protocol: Quantification in Environmental Samples
Determining the concentration of DCP in environmental matrices like water or sediment is crucial for risk assessment. The following protocol outlines a general approach based on gas chromatography.[3]
Self-Validation : This protocol incorporates an internal standard for robust quantification, minimizing errors from sample preparation and instrument variability. The use of a mass spectrometer (MS) detector provides high selectivity and allows for confirmation of the analyte's identity based on its mass spectrum.
Methodology:
-
Sample Preparation (Solid Matrix, e.g., Sediment)
-
Accurately weigh ~5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated TPP).
-
Add 10 mL of a suitable extraction solvent (e.g., acetone/hexane mixture).
-
Perform ultrasonic extraction for 20 minutes.
-
Centrifuge the sample and carefully collect the supernatant.
-
Repeat the extraction process twice more, combining the supernatants.
-
-
Extract Cleanup
-
Concentrate the combined extract to ~1 mL under a gentle stream of nitrogen.
-
Perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., alumina or silica gel) to remove interfering matrix components.[3]
-
Elute the DCP from the cartridge with an appropriate solvent.
-
Concentrate the final eluate to a precise volume (e.g., 1 mL) for analysis.
-
-
Instrumental Analysis (GC-MS)
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injection : 1 µL of the final extract is injected in splitless mode.
-
Oven Program : A temperature gradient is used to separate DCP from other compounds (e.g., start at 80°C, ramp to 300°C).
-
Detection : The MS is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for DCP and the internal standard.
-
-
Quantification
-
A multi-point calibration curve is generated using standards of known DCP concentrations.
-
The concentration of DCP in the sample is calculated based on the response ratio of the analyte to the internal standard.
-
Toxicology and Safety Considerations
While highly effective in its applications, DCP is a chemical that requires careful handling and risk management. It is classified as a hazardous substance.[7]
Human Health
-
Acute Toxicity : DCP has low acute toxicity via ingestion. However, inhalation of high vapor concentrations, especially at elevated temperatures, may cause respiratory irritation.[7] Prolonged skin contact can lead to discomfort and dermatitis.[7]
-
Repeated Dose Toxicity : Studies have indicated that repeated exposure can be moderately toxic, with potential effects on the liver, kidneys, and adrenal glands.[8][9]
-
Neurotoxicity : A critical aspect of organophosphate toxicology is the potential for organophosphate-induced delayed neuropathy (OPIDN). The neurotoxicity of commercial DCP is highly dependent on the proportion of ortho-cresyl isomers.[9] Formulations with minimal ortho-isomer content are specified to mitigate this risk.
-
Genotoxicity : The compound is considered to be non-genotoxic.[8]
Recommended Handling Procedures
-
Use in a well-ventilated area to avoid inhalation of vapors.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves (e.g., PVC).[7]
-
Avoid all personal contact. Do not eat, drink, or smoke when handling.[7]
-
Store in sealed containers away from oxidizing agents and sources of ignition.[7]
Environmental Profile
The environmental fate of DCP is a key consideration due to its widespread use.
-
Biodegradability : The chemical is not considered to be readily biodegradable.[8]
-
Aquatic Toxicity : DCP is toxic to aquatic organisms, with algae being particularly sensitive.[8] The 96-hour LC50 for the fish Oryzias latipes is 1.3 mg/L, and the 21-day NOEC for Daphnia magna reproduction is 0.12 mg/L.[8]
-
Environmental Risk : Despite its aquatic toxicity, comprehensive risk assessments have concluded that the potential environmental risk is low.[8] This is because predicted environmental concentrations from typical usage and release scenarios are lower than the predicted no-effect concentration (PNEC).[8]
Conclusion
Diphenyl Cresyl Phosphate (CAS 26444-49-5) is a high-performance additive that provides essential flame retardancy and plasticization to a multitude of industrial products. Its efficacy is balanced by the need for careful management of its health and environmental profiles, particularly concerning the isomeric composition and its impact on neurotoxicity. For professionals in the field, a thorough understanding of its properties, as detailed in this guide, is paramount for its safe and effective application, ensuring that its benefits are harnessed while minimizing potential risks.
References
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Ataman Kimya. CRESYL DIPHENYL PHOSPHATE. [Link]
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COnnect Chemicals. Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5. [Link]
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OECD Existing Chemicals Database. DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. [Link]
-
Australian Government Department of Health. Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. [Link]
-
GOV.UK. Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]
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PubChem. Diphenyl cresyl phosphate | C19H17O4P | CID 520263. [Link]
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